molecular formula C19H37O2- B1261868 2-Methyloctadecanoate

2-Methyloctadecanoate

Cat. No.: B1261868
M. Wt: 297.5 g/mol
InChI Key: GBZDALHFANHWOF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyloctadecanoate is a branched-chain fatty acid ester characterized by an 18-carbon backbone (octadecanoate) with a methyl group substituted at the second carbon position. This structural modification distinguishes it from linear-chain fatty acid esters and influences its physicochemical properties, reactivity, and biological interactions.

Properties

Molecular Formula

C19H37O2-

Molecular Weight

297.5 g/mol

IUPAC Name

2-methyloctadecanoate

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3,(H,20,21)/p-1

InChI Key

GBZDALHFANHWOF-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCC(C)C(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 2-Methyloctadecanoate are best understood through comparisons with structurally analogous compounds. Key factors include chain length, branching position, and functional group variations.

Structural and Functional Comparisons

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Chain Length Branching/Substitution Functional Group Molecular Weight (g/mol) Key Applications/Findings
This compound C18 Methyl at C2 Ester ~312.5 Metabolomics biomarker
Methyl stearate C18 None Ester 298.5 Industrial lubricant, surfactants
Methyl 2-hydroxystearate C18 Hydroxyl at C2 Hydroxyl ester 314.5 Chemical synthesis intermediate
Methyl tetradecanoate C14 None Ester 242.4 Fragrances, cosmetics
Methyl 2-hydroxydodecanoate C12 Hydroxyl at C2 Hydroxyl ester 230.3 Laboratory reagent

Key Research Findings

  • Branching Effects on Reactivity: Studies on Kolbe electrolysis revealed that the methyl branch in this compound leads to complete racemization of optically active radicals during mixed coupling reactions. This contrasts with linear esters, where stereochemical integrity is better preserved, highlighting the role of branching in radical stabilization .
  • Biological Relevance: In metabolomic profiling, this compound was elevated in maternal hair samples of fetuses with growth restriction, alongside other fatty acid esters like palmitate and myristate.
  • Physicochemical Properties: The methyl branch at C2 increases steric hindrance, reducing crystallinity and melting points compared to linear methyl stearate. For instance, methyl stearate melts at ~39°C, while branched analogs like this compound likely exhibit lower melting points, enhancing solubility in hydrophobic matrices.
  • Functional Group Impact : Substitution of the methyl group with a hydroxyl (e.g., Methyl 2-hydroxystearate) introduces hydrogen-bonding capacity, increasing polarity and altering solubility profiles. This functional variation expands utility in emulsification or as intermediates in esterification reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyloctadecanoate
Reactant of Route 2
Reactant of Route 2
2-Methyloctadecanoate

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